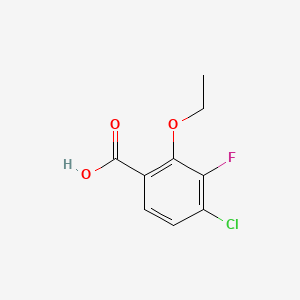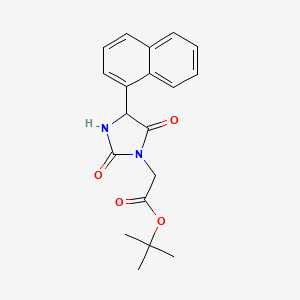
4-Chloro-2-ethoxy-3-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethoxy-3-fluorobenzoic acid is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-3-fluorobenzoic acid typically involves the introduction of chloro, ethoxy, and fluoro groups onto a benzoic acid derivative. One common method includes the following steps:
Starting Material: Begin with a suitable benzoic acid derivative.
Chlorination: Introduce the chloro group using a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions.
Fluorination: Introduce the fluoro group using a fluorinating agent like hydrogen fluoride (HF) or a fluorinating reagent.
Ethoxylation: Introduce the ethoxy group using an ethoxylating agent such as ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.
Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-ethoxy-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted benzoic acid derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Chloro-2-ethoxy-3-fluorobenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-ethoxy-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The chloro, ethoxy, and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes, making the compound useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-fluorobenzoic acid: Similar structure but lacks the ethoxy group.
4-Chloro-3-ethoxy-2-fluorobenzoic acid: Similar structure with different positioning of substituents.
Uniqueness
4-Chloro-2-ethoxy-3-fluorobenzoic acid is unique due to the specific arrangement of chloro, ethoxy, and fluoro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H8ClFO3 |
|---|---|
Peso molecular |
218.61 g/mol |
Nombre IUPAC |
4-chloro-2-ethoxy-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-8-5(9(12)13)3-4-6(10)7(8)11/h3-4H,2H2,1H3,(H,12,13) |
Clave InChI |
YQPLQLRFNHYCFP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1F)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)

![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)


![2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid](/img/structure/B14030889.png)







